

Application Notes and Protocols for Coupling Benzyl-PEG5-acid

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Compound of Interest

Compound Name: **Benzyl-PEG5-THP**

Cat. No.: **B3118039**

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Introduction

Benzyl-PEG5-acid is a hydrophilic, monodisperse polyethylene glycol (PEG) linker commonly utilized in bioconjugation, drug delivery, and proteomics.^{[1][2][3]} Its structure features a terminal carboxylic acid for conjugation and a benzyl-protected hydroxyl group. The PEG spacer enhances the solubility and pharmacokinetic properties of the conjugated molecule.^[3] The carboxylic acid moiety can be readily coupled to primary amines on proteins, peptides, or small molecules to form a stable amide bond.^[3] This application note provides detailed protocols for the coupling of Benzyl-PEG5-acid to amine-containing molecules using common coupling reagents and an overview of its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Data Presentation: Quantitative Parameters for Amide Coupling

The following table summarizes typical quantitative parameters for the coupling of carboxylated PEG linkers, such as Benzyl-PEG5-acid, to amine-containing molecules using EDC/NHS or HATU chemistry. These values are intended as a starting point, and optimization may be necessary for specific applications.

Parameter	EDC/NHS Coupling	HATU Coupling
Molar Ratio (PEG-Acid:Amine)	1 : 1.1 - 1.5	1 : 1.1 - 1.5
Molar Ratio (PEG-Acid:EDC:NHS)	1 : 1.2 - 1.5 : 1.2 - 1.5	N/A
Molar Ratio (PEG-Acid:HATU:Base)	N/A	1 : 1.1 - 1.2 : 2 - 3
Solvent	Anhydrous DMF, DCM, or DMSO	Anhydrous DMF or DCM
Base	DIPEA or Triethylamine (TEA)	DIPEA or Triethylamine (TEA)
Reaction Temperature	Room Temperature (20-25°C)	0°C to Room Temperature
Reaction Time	2 - 24 hours	1 - 4 hours
pH (for aqueous EDC/NHS)	Activation: 4.5-6.0, Coupling: 7.2-8.0	N/A

Experimental Protocols

Protocol 1: EDC/NHS Mediated Coupling of Benzyl-PEG5-acid to an Amine-Containing Molecule

This protocol describes a two-step procedure for the activation of the carboxylic acid on Benzyl-PEG5-acid with EDC and NHS, followed by coupling to a primary amine.

Materials:

- Benzyl-PEG5-acid
- Amine-containing molecule
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF)

- N,N-Diisopropylethylamine (DIPEA)
- 0.1 M MES buffer (pH 6.0)
- Phosphate-buffered saline (PBS), pH 7.4
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)
- Reverse-phase HPLC system for purification

Procedure:

- Preparation of Reagents:
 - Dissolve Benzyl-PEG5-acid (1 equivalent) in anhydrous DMF to a final concentration of 10-50 mg/mL.
 - Dissolve the amine-containing molecule (1.2 equivalents) in anhydrous DMF.
 - Freshly prepare solutions of EDC (1.5 equivalents) and NHS (1.5 equivalents) in anhydrous DMF.
- Activation of Benzyl-PEG5-acid:
 - To the stirred solution of Benzyl-PEG5-acid, add the EDC solution followed by the NHS solution.
 - Stir the reaction mixture at room temperature for 15-60 minutes to form the NHS-activated ester.
- Coupling Reaction:
 - To the activated Benzyl-PEG5-acid solution, add the amine-containing molecule solution.
 - Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.
 - Allow the reaction to proceed at room temperature for 2-24 hours. The reaction progress can be monitored by LC-MS.

- Quenching the Reaction:
 - Once the reaction is complete, add the quenching solution to react with any excess NHS-activated ester.
- Purification:
 - Dilute the reaction mixture with an appropriate solvent (e.g., water with 0.1% TFA).
 - Purify the conjugate by reverse-phase HPLC. The choice of column and gradient will depend on the properties of the conjugate.
 - Analyze the collected fractions by LC-MS to identify the desired product.
 - Lyophilize the pure fractions to obtain the final product.
- Characterization:
 - Confirm the identity and purity of the final conjugate using mass spectrometry and NMR spectroscopy.

Protocol 2: HATU Mediated Coupling of Benzyl-PEG5-acid to an Amine-Containing Molecule

This protocol describes a one-pot procedure for the coupling of Benzyl-PEG5-acid to a primary amine using HATU as the coupling agent.

Materials:

- Benzyl-PEG5-acid
- Amine-containing molecule
- O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
- Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
- N,N-Diisopropylethylamine (DIPEA)

- Reverse-phase HPLC system for purification

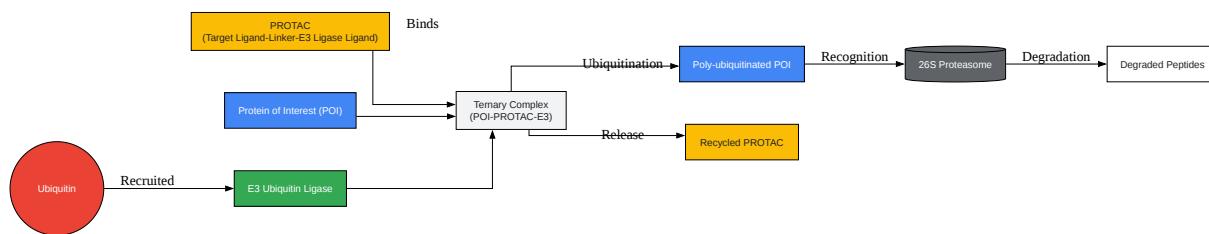
Procedure:

- Preparation of Reagents:
 - Dissolve Benzyl-PEG5-acid (1 equivalent) in anhydrous DMF or DCM.
 - Dissolve the amine-containing molecule (1.2 equivalents) in anhydrous DMF or DCM.
 - Dissolve HATU (1.2 equivalents) in anhydrous DMF or DCM.
- Coupling Reaction:
 - To a stirred solution of Benzyl-PEG5-acid and the amine-containing molecule, add HATU.
 - Add DIPEA (2-3 equivalents) to the reaction mixture.
 - Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.
- Work-up and Purification:
 - Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by reverse-phase HPLC as described in Protocol 1.
- Characterization:
 - Confirm the identity and purity of the final conjugate using mass spectrometry and NMR spectroscopy.

Mandatory Visualization

PROTAC Mechanism of Action

Benzyl-PEG5-acid is frequently used as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.

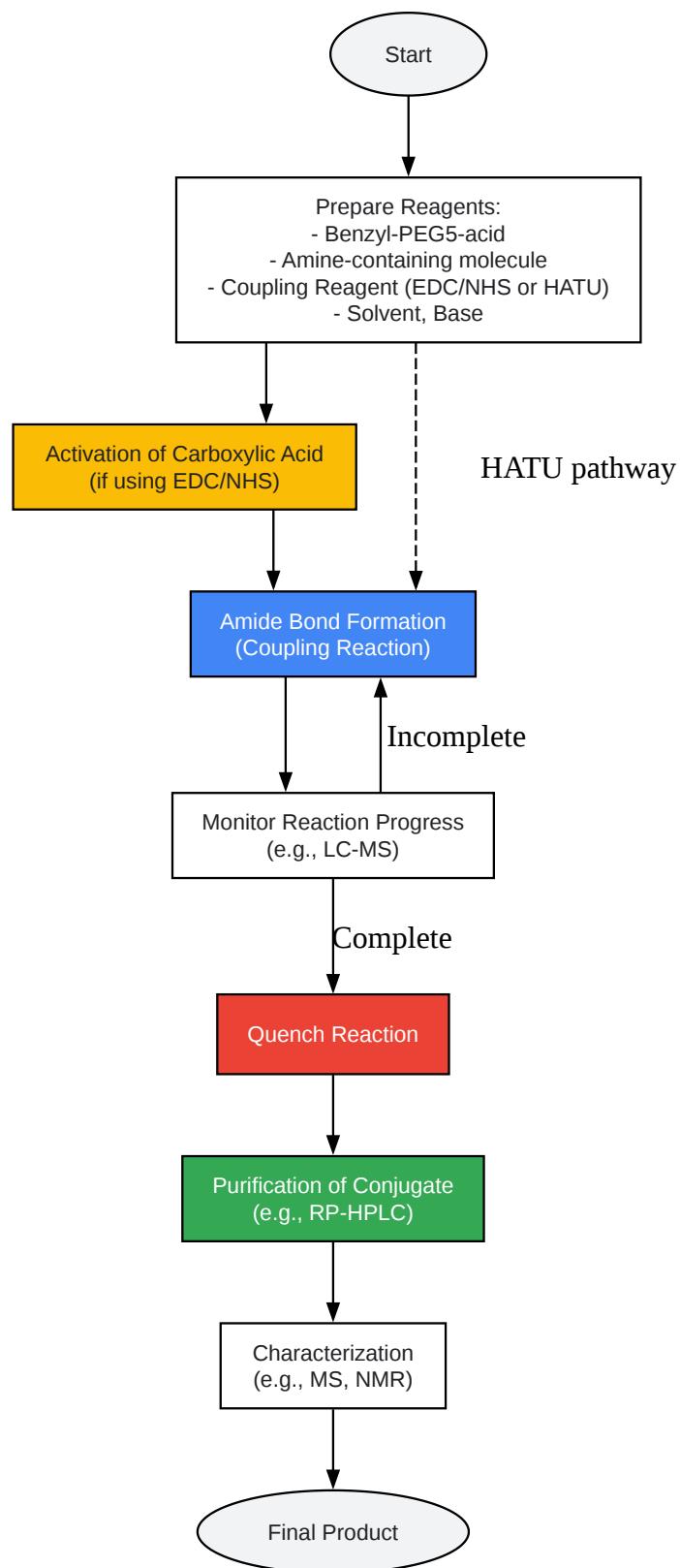


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Caption: PROTAC-mediated protein degradation workflow.

Experimental Workflow for Amide Coupling

The following diagram illustrates the general experimental workflow for the coupling of Benzyl-PEG5-acid to an amine-containing molecule.

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Caption: General workflow for Benzyl-PEG5-acid coupling.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Benzyl-PEG5-acid, 2514948-41-3 | BroadPharm [broadpharm.com]
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